molecular formula C9H14O3 B13216046 3-(Oxolan-3-yl)oxolane-3-carbaldehyde

3-(Oxolan-3-yl)oxolane-3-carbaldehyde

Cat. No.: B13216046
M. Wt: 170.21 g/mol
InChI Key: CISVXRSPVIXCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-3-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a derivative of oxolane, featuring an aldehyde functional group at the third position of the oxolane ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with appropriate aldehyde precursors under controlled conditions. One common method involves the use of oxolane-3-carbaldehyde as a starting material, which undergoes a series of reactions to introduce the oxolan-3-yl group at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. Industrial production may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Oxolan-3-yl)oxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in both chemical synthesis and biological studies to probe the activity of different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxolan-3-yl)oxolane-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where precise molecular interactions are required .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(oxolan-3-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H14O3/c10-6-9(2-4-12-7-9)8-1-3-11-5-8/h6,8H,1-5,7H2

InChI Key

CISVXRSPVIXCJA-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2(CCOC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.